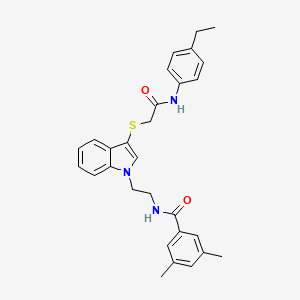

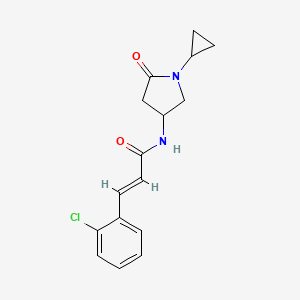

N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the potential characteristics of the compound . For instance, the synthesis of similar compounds involves condensation reactions and palladium-catalyzed cross-coupling reactions, which are common methods in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of related compounds, such as those mentioned in the provided papers, typically involves multi-step reactions. For example, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was achieved by condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . Similarly, new benzo[b]thiophene derivatives were prepared using Buchwald-Hartwig cross-coupling, a method that could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions for the compound "N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide". However, based on the synthesis of similar compounds, it can be inferred that such a compound might undergo reactions typical for amides, thiols, and aromatic amines, such as nucleophilic substitution or addition reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, related compounds synthesized in the papers show a range of properties influenced by their functional groups and molecular structure. For example, the presence of substituents on the phenyl ring or a pyridine ring can affect the compound's antioxidant properties, as seen in the evaluation of new benzo[b]thiophene derivatives . Similarly, the compound may exhibit unique properties based on its amide, thiol, and indole groups.

Applications De Recherche Scientifique

Potential Antiarrhythmic Agents

A study by Yung et al. (1972) explored compounds structurally similar to N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide, demonstrating their potential as antiarrhythmic agents. These compounds showed effectiveness in prolonging the effective refractory period of rabbit atria and demonstrated prophylactic activity against ouabain-induced arrhythmia.

Antioxidant and Nrf2 Activators

Pachón-Angona et al. (2019) link synthesized similar compounds for their antioxidant power and Nrf2 pathway induction, highlighting their potential in neuroprotection, especially in the context of Alzheimer's disease.

Antioxidant and Antimicrobial Activities

Saundane et al. (2012) link synthesized and evaluated the antioxidant and antimicrobial activities of thiazolidinone and azetidinone derivatives, incorporating an indolylthienopyrimidine structure. These compounds exhibited promising activities in both fields.

Non-Ulcerogenic Anti-Inflammatory Agents

Research by Bhandari et al. (2010) link on indomethacin analogs, related to the given compound, showed potential as non-ulcerogenic anti-inflammatory agents. They exhibited significant anti-inflammatory and analgesic properties with reduced gastrointestinal toxicity.

Serotonin Transporter Imaging Agent

Shiue et al. (2003) link developed a compound structurally similar for use as a serotonin transporter imaging agent. This compound showed potential in neurological imaging, particularly for brain serotonin transporter mapping.

Anti-Cancer Properties

Das et al. (2009) link investigated similar compounds for their anti-cancer properties, particularly in overcoming drug resistance in cancer cells. They found that certain analogs can synergize with cancer therapies and induce apoptosis in leukemia cells.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O2S/c1-4-22-9-11-24(12-10-22)31-28(33)19-35-27-18-32(26-8-6-5-7-25(26)27)14-13-30-29(34)23-16-20(2)15-21(3)17-23/h5-12,15-18H,4,13-14,19H2,1-3H3,(H,30,34)(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPMFAKVJSBEFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[ethyl(phenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2501811.png)

![Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2501813.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2501817.png)

![5-[(3-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B2501818.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2501819.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-2-yl)methanone](/img/structure/B2501822.png)

![methyl 4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)benzoate](/img/structure/B2501823.png)

![2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2501829.png)

![[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)